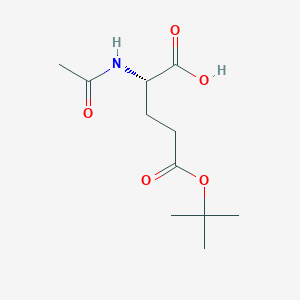

Ac-Glu(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCCLKESWGSNI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427141 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84192-88-1 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-glutamic acid 5-tert-butyl ester, commonly abbreviated as Ac-Glu(OtBu)-OH, is a protected amino acid derivative crucial in the field of peptide chemistry. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxylic acid, makes it a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to researchers in drug development and chemical biology.

Chemical Properties

This compound is a white to off-white solid, and its fundamental chemical and physical properties are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₉NO₅ | [1] |

| Molecular Weight | 245.27 g/mol | [1] |

| CAS Number | 84192-88-1 | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 80-95 °C (for the related Fmoc-D-Glu(OtBu)-OH) | [3] |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether. | [4] |

| Storage | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below are the expected spectroscopic signatures based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the acetyl group, the protons on the glutamic acid backbone, and the tert-butyl group. Based on data for N-acetyl-L-glutamic acid, characteristic shifts would be observed for the acetyl methyl protons, the alpha-proton, and the beta- and gamma-protons of the glutamic acid side chain.[5] The large singlet for the nine equivalent protons of the tert-butyl group would be a prominent feature.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the acetyl group, the carboxylic acid, and the tert-butyl ester. Signals for the alpha-carbon, the side-chain carbons of glutamic acid, and the quaternary and methyl carbons of the tert-butyl group would also be present.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

O-H stretch: A broad band characteristic of the carboxylic acid.

-

N-H stretch: Associated with the amide group.

-

C=O stretch: Multiple strong absorptions corresponding to the carboxylic acid, amide, and ester carbonyl groups.

-

C-H stretch: For the alkyl groups.

-

C-O stretch: For the ester and carboxylic acid groups.[7][8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves two main steps: the selective protection of the side-chain carboxylic acid of L-glutamic acid as a tert-butyl ester, followed by the acetylation of the α-amino group.

Step 1: Synthesis of H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester)

This step is crucial for selectively protecting the side-chain. A common method involves the reaction of L-glutamic acid with a tert-butylating agent under acidic conditions.

-

Materials: L-glutamic acid, tert-butyl acetate, perchloric acid.

-

Procedure: L-glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.[9]

Step 2: N-acetylation of H-Glu(OtBu)-OH

The free α-amino group of H-Glu(OtBu)-OH is then acetylated.

-

Materials: H-Glu(OtBu)-OH, acetic anhydride, a suitable base (e.g., sodium bicarbonate or triethylamine), and an appropriate solvent (e.g., a mixture of water and a miscible organic solvent).

-

Procedure: H-Glu(OtBu)-OH is dissolved in an aqueous basic solution. Acetic anhydride is added portion-wise while maintaining a basic pH. The reaction is stirred until the starting material is consumed (monitored by TLC). The product, this compound, is then isolated by acidification of the reaction mixture, followed by extraction and purification.

Caption: SPPS with this compound.

Conclusion

This compound is a key reagent for the synthesis of peptides containing an N-acetylated glutamic acid residue. Its chemical properties, particularly the orthogonal protection scheme, allow for its efficient incorporation into peptide chains via solid-phase peptide synthesis. The experimental protocols and data provided in this guide are intended to support researchers in the successful application of this valuable building block in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.

References

- 1. N-Acetyl-L-glutamic acid 5-tert-butyl ester; this compound; (S)-2-Acetamido-5-tert-butoxy-5-oxopentanoic acid | Chemrio [chemrio.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. N-Acetyl-L-glutamic acid(1188-37-0) 1H NMR [m.chemicalbook.com]

- 6. N-Acetyl-L-glutamic acid(1188-37-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to N-Acetyl-L-glutamic acid 5-tert-butyl ester: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH), a key building block in peptide synthesis and drug discovery. This document details its chemical structure, molecular properties, and provides proposed experimental protocols for its synthesis and characterization.

Core Molecular Information

N-Acetyl-L-glutamic acid 5-tert-butyl ester is a derivative of the amino acid glutamic acid, where the amino group is protected by an acetyl group and the side-chain carboxylic acid is protected as a tert-butyl ester. This strategic protection allows for selective reactions at the alpha-carboxylic acid group, making it a valuable reagent in the synthesis of complex peptides and other organic molecules.

Structural and Physical Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-acetamido-5-(tert-butoxy)-5-oxopentanoic acid |

| Synonyms | Ac-L-Glu(OtBu)-OH, N-Acetyl-L-glutamic acid γ-tert-butyl ester |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 84192-88-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

Proposed Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from L-glutamic acid: 1) selective esterification of the side-chain carboxylic acid and 2) acetylation of the alpha-amino group.

Step 1: Synthesis of L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH)

This step involves the selective protection of the γ-carboxylic acid of L-glutamic acid as a tert-butyl ester.

-

Materials: L-Glutamic acid, Dioxane, Sulfuric acid, Isobutylene.

-

Procedure:

-

Suspend L-Glutamic acid in dioxane in a pressure-resistant vessel.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture and introduce a controlled amount of isobutylene gas.

-

Seal the vessel and stir the reaction at room temperature for 48-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the excess isobutylene.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Glu(OtBu)-OH.

-

Purify the product by column chromatography on silica gel.

-

Step 2: N-Acetylation of L-Glutamic acid 5-tert-butyl ester

This step involves the acetylation of the free amino group of H-Glu(OtBu)-OH.

-

Materials: H-Glu(OtBu)-OH, Acetic anhydride, a suitable base (e.g., triethylamine or sodium bicarbonate), Dichloromethane (DCM).

-

Procedure:

-

Dissolve H-Glu(OtBu)-OH in anhydrous DCM.

-

Add a slight excess of a base (e.g., triethylamine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher.

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, multiplets for the glutamic acid backbone protons, and a singlet for the tert-butyl protons.

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbons of the acetyl, alpha-carboxyl, and tert-butyl ester groups, as well as the aliphatic carbons of the glutamic acid backbone and the tert-butyl group.

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Ac-Glu(OtBu)-OH for Researchers and Drug Development Professionals

Abstract

N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly abbreviated as Ac-Glu(OtBu)-OH, is a crucial derivative of L-glutamic acid utilized extensively in biochemical research and pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its pivotal role as a building block in modern peptide synthesis. Detailed experimental protocols for its application and diagrams illustrating its structure and workflow are included to support researchers in their synthetic endeavors.

Chemical Identity and Properties

This compound is a synthetically modified amino acid. The N-terminal is protected by an acetyl group (Ac), and the side-chain carboxylic acid is protected by a tert-butyl ester (OtBu). This strategic protection is essential for its application in peptide synthesis.[2][3]

Identifiers and Synonyms

The compound is identified by the CAS number 84192-88-1.[4][5][6][7][8] Due to its widespread use, it is known by several synonyms.

| Identifier Type | Value |

| CAS Number | 84192-88-1[4][5][6][7][8] |

| IUPAC Name | (2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[7] |

| Molecular Formula | C₁₁H₁₉NO₅[4] |

| Molecular Weight | 245.27 g/mol [4] |

| Common Synonyms | (2S)-2-(acetylamino)-5-tert-butoxy-5-oxopentanoic acid[4][5], N-Acetyl-L-glutamic acid 5-tert-butyl ester[6][7], Acetyl-L-glutamic acid γ-tert-butyl ester[1][6], Ac-L-Glu(OtBu)-OH[1][7] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | White solid/powder[1][5] |

| Purity | ≥98%[4][5] |

| Storage Conditions | 2-8°C, sealed in a dry environment[5] |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether.[9] |

| Topological Polar Surface Area (TPSA) | 92.7 Ų[4] |

| LogP | 0.6976[4] |

Role in Peptide Synthesis

This compound is a valuable building block, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[10] The protecting groups serve distinct, critical functions.

-

N-α-Acetyl Group (Ac): The acetyl group at the N-terminus provides a permanent block, preventing further elongation of the peptide chain from this position. This is useful for creating N-terminally acetylated peptides, which often exhibit increased stability and biological activity.

-

γ-tert-Butyl Ester (OtBu): The tert-butyl group protects the side-chain carboxylic acid of the glutamic acid residue.[2] This prevents the side chain from participating in unwanted reactions during the peptide coupling steps.[2] The OtBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin.[3][10] This orthogonality is a cornerstone of the Fmoc/tBu synthetic strategy.[10]

Caption: Structure of this compound with functional groups highlighted.

Experimental Protocols

The following sections provide a generalized methodology for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Incorporation into a Peptide Chain

This protocol outlines the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., DMF or NMP)

-

Washing solvents (e.g., DMF, DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.) and coupling reagents (e.g., HBTU/HOBt, 3-5 eq.) in DMF. Add the base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the tert-butyl side-chain protecting group.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: Scavengers like TIS and water are crucial to prevent side reactions from reactive cations generated during cleavage).[10]

-

Cold diethyl ether

Procedure:

-

Cleavage Reaction: Place the dried peptide-resin in a reaction vessel and add the cleavage cocktail.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifugation: Pellet the precipitated peptide by centrifugation and decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Experimental workflow for using this compound in peptide synthesis.

Applications in Research and Drug Development

This compound is an essential reagent for the synthesis of peptide-based therapeutics and research tools.[1] Its use ensures that the glutamic acid side chain remains inert during peptide assembly, preventing the formation of impurities and ensuring the integrity of the final product.[3] This is particularly critical in the pharmaceutical industry, where the purity and safety of active pharmaceutical ingredients (APIs) are paramount.[3] The resulting N-acetylated peptides containing glutamic acid are investigated for a variety of therapeutic applications, including those targeting neurological disorders.[1]

Conclusion

This compound is a well-characterized and indispensable amino acid derivative for scientists and researchers in the field of peptide chemistry. Its unique combination of N-terminal and side-chain protecting groups allows for precise control during solid-phase peptide synthesis. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is fundamental to the successful synthesis of complex and high-purity peptides for research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. achemtek.com [achemtek.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. benchchem.com [benchchem.com]

The Gatekeeper of Peptide Synthesis: A Technical Guide to the Role of the Acetyl Group in Ac-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the integrity of the final product hinges on the strategic use of protecting groups. Among the arsenal of available building blocks, N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) stands out as a critical component for introducing glutamic acid residues while ensuring sequence fidelity and stability. This technical guide provides an in-depth exploration of the dual roles of the acetyl and tert-butyl groups in this reagent, offering a comprehensive resource for researchers in peptide chemistry and drug development.

The Dual-Protection Strategy of this compound

The utility of this compound in peptide synthesis stems from a meticulously designed dual-protection strategy. Both the N-terminal α-amino group and the C-terminal γ-carboxyl group of the glutamic acid side chain are masked to prevent unwanted side reactions during the stepwise assembly of the peptide chain.

The N-Terminal Acetyl (Ac) Group: A Permanent Cap

The acetyl group at the N-terminus serves as a permanent "cap," blocking the α-amino group of the glutamic acid. This modification is crucial for several reasons:

-

Mimicking Native Proteins: A vast number of eukaryotic proteins are naturally N-terminally acetylated.[1] Incorporating an acetyl group allows for the synthesis of peptides that more closely resemble their native counterparts, which can be critical for biological activity and recognition.[1]

-

Enhancing Stability: The acetylation of the N-terminus removes the positive charge of the free amine, rendering the peptide neutral at that end. This modification significantly increases the peptide's resistance to degradation by exopeptidases, such as aminopeptidases, thereby extending its biological half-life.[1][2][3]

-

Preventing Unwanted Reactions: By capping the N-terminus, the acetyl group prevents this reactive site from participating in undesired side reactions during subsequent coupling steps of the peptide synthesis.

The γ-Carboxyl tert-Butyl (OtBu) Ester: A Temporary Shield

The side chain of glutamic acid contains a reactive carboxylic acid group. To prevent this group from interfering with the formation of the peptide backbone, it is protected with a tert-butyl ester. The key features of the OtBu protecting group are:

-

Orthogonality: In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the OtBu group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc group (typically with piperidine).[4]

-

Acid Lability: The OtBu ester is readily and cleanly cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support and global deprotection.[5][6] This allows for the selective removal of the side-chain protection at the end of the synthesis.

-

Prevention of Side Reactions: The bulky tert-butyl group effectively shields the γ-carboxyl group, preventing it from forming undesired branches or participating in other side reactions during peptide chain elongation.

Quantitative Data on Protection and Deprotection

The effectiveness of a protecting group strategy is ultimately determined by its quantitative performance in terms of stability and cleavage efficiency.

Enhanced Stability with N-Terminal Acetylation

N-terminal acetylation has been demonstrated to significantly improve the stability of peptides against enzymatic degradation.

| Peptide | Modification | Half-life in Human Serum | Reference |

| Lfc (RRWQWR-NH2) | None | 0.5 hours | [3] |

| Ac-Lfc (Ac-RRWQWR-NH2) | N-terminal Acetylation | 1.5 hours | [3] |

| Anionic Peptides (various) | None | Significant degradation within 6 hours | [7] |

| Ac-Anionic Peptides (various) | N-terminal Acetylation | Significantly increased stability over 72 hours | [7][8] |

Efficiency of tert-Butyl Ester Deprotection

The removal of the OtBu group is a critical final step. The efficiency of this deprotection is dependent on the cleavage cocktail used.

| Protecting Group | Cleavage Cocktail | Time | Temperature | Deprotection Yield | Reference |

| Glu(OtBu) | 25-50% TFA in DCM | 1-2 hours | Room Temperature | >90% | [5] |

| Glu(OtBu) | 0.1 N HCl in HFIP | 4 hours | Room Temperature | Quantitative | [6] |

| General tBu groups | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours | Room Temperature | Complete | [9] |

Note: TIS (Triisopropylsilane) and water are common scavengers used to prevent side reactions from the cleaved protecting groups.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).

General SPPS Workflow

The synthesis of a peptide using this compound follows the standard Fmoc-SPPS cycle. As this compound is often the N-terminal residue, it is typically the last amino acid to be coupled.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for N-Terminal Acetylation (On-Resin)

If the N-terminal amino acid is not already acetylated, this modification can be performed on the resin-bound peptide after the final Fmoc deprotection.

-

Resin Preparation: Following the final coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x resin volume).

-

Acetylation Cocktail Preparation: Prepare a solution of 10% acetic anhydride in DMF. For a 0.10 mmol synthesis scale, this can be prepared by mixing the appropriate volumes of acetic anhydride and DMF.[10]

-

Acetylation Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 30 minutes.

-

Washing: Drain the acetylation solution and wash the resin thoroughly with DMF (3 x resin volume) followed by dichloromethane (DCM) (3 x resin volume).

-

Drying: Dry the resin under vacuum.

Protocol for Cleavage and Final Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups.

-

Resin Preparation: Place the dry, acetylated peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[9]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Deprotection

The final cleavage and deprotection step involves a series of chemical reactions that liberate the final peptide.

Caption: Logical flow of the final cleavage and deprotection step.

Conclusion

The strategic design of this compound, with its permanent N-terminal acetyl cap and its acid-labile tert-butyl side-chain protection, makes it an invaluable tool in modern peptide synthesis. The acetyl group enhances the stability and biological relevance of the synthetic peptide, while the tert-butyl group ensures the fidelity of the peptide chain elongation process. A thorough understanding of the roles of these protecting groups, coupled with optimized experimental protocols, is essential for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.

References

- 1. lifetein.com [lifetein.com]

- 2. cem.de [cem.de]

- 3. interanalyt.ru [interanalyt.ru]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Navigating the Solubility Landscape of Ac-Glu(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH), a critical parameter for its application in peptide synthesis, drug development, and various biochemical assays. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols for its empirical determination.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (carboxylic acid and amide) and non-polar (tert-butyl ester and acetyl group) functionalities, resulting in a nuanced solubility profile across a range of organic solvents. The tert-butyl ester group, in particular, enhances its lipophilicity and stability, making it a valuable building block in synthetic chemistry.

Qualitative Solubility Profile of this compound

Based on available supplier information, this compound is generally soluble in several common organic solvents. This qualitative data is summarized in the table below. It is important to note that "soluble" is a general descriptor and the actual concentration can vary significantly. For obtaining a higher solubility, warming the mixture to 37°C and brief ultrasonication can be beneficial.[1]

| Solvent Class | Solvent Name | Qualitative Solubility |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2] |

| Chloroform | Soluble[1][2] | |

| Esters | Ethyl Acetate (EtOAc) | Soluble[1][2] |

| Amides | Dimethylformamide (DMF) | Expected to be soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble[1][2] |

| Ketones | Acetone | Soluble[1][2] |

| Alcohols | Methanol, Ethanol | Expected to be soluble |

| Ethers | Tetrahydrofuran (THF) | Expected to be soluble |

| Nitriles | Acetonitrile (ACN) | Expected to be soluble |

Note: "Expected to be soluble" is based on the general solubility of protected amino acids and the polarity of the solvents.

For a structurally related compound, N-(9-Fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester (Fmoc-Glu(OtBu)-OH), a quantitative solubility in DMSO has been reported as 100 mg/mL, which may serve as a useful, albeit approximate, reference point.[3]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, experimental determination is essential. The following are two standard methodologies for this purpose.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Isolation of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of the aliquot in mL)

-

HPLC-Based Method

This method offers higher precision and is particularly useful for compounds that are difficult to handle gravimetrically or when only small amounts of material are available.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical column appropriate for the compound

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1).

-

-

Separation and Filtration:

-

Follow the same procedure as in the gravimetric method (Steps 2 and 3).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject these standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Solubility (mg/mL) = Concentration of the diluted sample (mg/mL) x Dilution Factor

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

The Gatekeeper of Glutamate: A Technical Guide to the Stability and Storage of Ac-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly referred to as Ac-Glu(OtBu)-OH, is a pivotal building block in peptide synthesis and drug discovery. Its utility is intrinsically linked to the stability of the tert-butyl (OtBu) ester protecting group, which masks the side-chain carboxyl functionality of glutamic acid. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways and recommended storage conditions. This document also outlines detailed experimental protocols for assessing the stability of this compound, providing researchers and drug development professionals with the necessary tools to ensure its integrity throughout its lifecycle.

Introduction

This compound is a derivative of L-glutamic acid where the α-amino group is acetylated and the γ-carboxyl group is protected as a tert-butyl ester. This strategic protection allows for the selective manipulation of the α-carboxyl group in peptide synthesis and other organic transformations. The robustness of the OtBu group under various reaction conditions, coupled with its facile removal under specific acidic conditions, makes it an invaluable tool. However, understanding the inherent stability of this compound and the conditions that can lead to its degradation is critical for its effective use and for ensuring the quality and purity of the final products. This guide aims to provide a thorough understanding of these aspects.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butyl ester bond and the potential for intramolecular reactions involving the glutamic acid backbone. While generally stable, the molecule is susceptible to degradation under certain conditions.

General Stability

The tert-butyl ester of this compound is known to be stable under a wide range of nucleophilic and basic conditions, which is a key advantage in multi-step synthesis. However, it is sensitive to acidic conditions. The N-acetyl group is generally stable and does not participate in major degradation pathways under typical storage and handling conditions.

Impact of pH

The stability of this compound is significantly influenced by pH. In acidic solutions, the tert-butyl ester is prone to hydrolysis. Conversely, while the ester is relatively stable under basic conditions, prolonged exposure to strong bases can lead to other degradation pathways.

Thermal and Photostability

While specific studies on the thermal and photostability of this compound are not extensively available in the public domain, it is recommended to store the compound protected from light and at controlled temperatures to minimize the risk of degradation.

Degradation Pathways

There are two primary degradation pathways for this compound: acid-catalyzed hydrolysis of the tert-butyl ester and intramolecular cyclization to form pyroglutamate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the tert-butyl ester undergoes cleavage to yield N-acetyl-glutamic acid and isobutylene. This reaction proceeds via a unimolecular AAL1 mechanism, which involves the formation of a stable tertiary carbocation.

Pyroglutamate Formation

Intramolecular cyclization of the N-terminal glutamic acid moiety can lead to the formation of N-acetyl-pyroglutamic acid. This non-enzymatic reaction is known to occur in peptides and proteins and is influenced by both pH and temperature, with accelerated rates observed at both acidic and basic pH.

A Technical Guide to the Purity Specifications of Ac-Glu(OtBu)-OH for Researchers and Drug Development Professionals

Introduction

N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly referred to as Ac-Glu(OtBu)-OH, is a critical building block in peptide synthesis and various other applications within pharmaceutical research and development. The purity and characterization of this raw material are paramount to ensure the successful synthesis of target molecules, affecting yield, impurity profiles, and ultimately, the safety and efficacy of the final product. This technical guide provides an in-depth overview of the typical purity specifications, analytical methodologies, and quality control workflow for this compound.

Physicochemical Properties

This compound is a white to off-white solid or powder.[1] It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

| Property | Value |

| CAS Number | 84192-88-1 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Purity Specifications

The following table summarizes the typical purity specifications for high-quality this compound suitable for research and drug development purposes. These specifications are based on common industry standards for protected amino acids.

| Parameter | Specification | Test Method |

| Appearance | White to off-white solid or powder | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (HPLC) | ≥ 98.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Optical Rotation | Specific range (lot-dependent) | Polarimetry |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |

| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or colorimetric methods |

| Assay | 98.0% - 102.0% | Titration or HPLC |

Experimental Protocols

Detailed methodologies for the key analytical tests are outlined below. These protocols are general and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities. For example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire the spectrum using standard parameters. The resulting spectrum should be consistent with the known chemical shifts and coupling constants for this compound.

Karl Fischer Titration for Water Content

This method is employed for the quantitative determination of water content.

-

Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

-

Reagents: Karl Fischer reagent (e.g., CombiTitrant, CombiSolvent).

-

Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. For amino acids that are poorly soluble in methanol, a solubilizer or a KF oven may be used.[2]

-

Procedure: The titration is performed according to the instrument manufacturer's instructions. The instrument automatically calculates the water content.

Gas Chromatography (GC) for Residual Solvents

GC is used to identify and quantify residual solvents from the manufacturing process, ensuring they are below the limits specified in the United States Pharmacopeia (USP) general chapter <467>.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A column suitable for residual solvent analysis (e.g., G43).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: ~140°C

-

Detector: ~250°C

-

Oven: A temperature gradient program is used to separate the solvents (e.g., 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min).

-

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide).

-

Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits.

-

Analysis: The sample and standard solutions are analyzed by headspace GC, and the amounts of residual solvents in the sample are determined by comparing the peak areas to those of the standard.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quality Control Workflow for this compound

Caption: Quality control workflow for this compound.

References

A Technical Guide to Ac-Glu(OtBu)-OH and H-Glu(OtBu)-OH: Core Differences and Applications in Research

For Immediate Release

A Comprehensive Technical Examination of N-α-Acetyl-L-glutamic acid γ-tert-butyl ester and L-Glutamic acid γ-tert-butyl ester for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a detailed analysis of two critical protected amino acid derivatives, Ac-Glu(OtBu)-OH and H-Glu(OtBu)-OH. It elucidates their fundamental chemical differences, explores their primary applications in peptide synthesis and other research areas, and furnishes detailed experimental protocols for their use.

Core Structural and Physicochemical Differences

The primary distinction between this compound and H-Glu(OtBu)-OH lies in the protecting group attached to the alpha-amino (Nα) terminus of the L-glutamic acid core structure. In this compound, an acetyl group (Ac) caps the Nα-terminus, rendering it unavailable for further peptide bond formation in a directional manner. Conversely, H-Glu(OtBu)-OH possesses a free amino group (H), making it a reactive building block for peptide chain elongation. Both molecules share the tert-butyl (OtBu) ester protecting group on the gamma-carboxyl (γ-COOH) side chain of the glutamic acid residue. This OtBu group is crucial for preventing the side chain from participating in unwanted reactions during peptide synthesis.[1][2]

The presence or absence of the Nα-acetyl group fundamentally dictates the application of these two molecules. H-Glu(OtBu)-OH is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3] The free Nα-amino group allows for its sequential coupling to a growing peptide chain. The this compound, with its blocked N-terminus, is typically used to introduce an N-terminally acetylated glutamic acid residue at the beginning of a peptide sequence or in fragment condensation strategies.

A summary of their key physicochemical properties is presented below:

| Property | This compound | H-Glu(OtBu)-OH |

| Synonyms | N-Acetyl-L-glutamic acid γ-tert-butyl ester, (S)-2-acetamido-5-tert-butoxy-5-oxopentanoic acid | L-Glutamic acid 5-tert-butyl ester, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid |

| CAS Number | 84192-88-1[3][4][5] | 2419-56-9[6] |

| Molecular Formula | C₁₁H₁₉NO₅[4][5] | C₉H₁₇NO₄[7] |

| Molecular Weight | 245.28 g/mol [3] | 203.24 g/mol |

| Melting Point | Not explicitly reported in reviewed literature | 182 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[2][8] | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[6] |

Applications in Peptide Synthesis and Beyond

The strategic use of protecting groups is fundamental to successful peptide synthesis.[1] The OtBu group on the side chain of both molecules is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3]

H-Glu(OtBu)-OH is a versatile building block for introducing glutamic acid residues into peptides via Fmoc-SPPS. Its free amino group allows for efficient coupling to the growing peptide chain.[3] It is a crucial component in the synthesis of various therapeutic peptides and research compounds.

This compound , on the other hand, serves a more specialized role. N-terminal acetylation is a common post-translational modification in proteins and can increase the stability and bioavailability of synthetic peptides. This compound allows for the direct incorporation of an acetylated glutamic acid residue at the N-terminus of a synthetic peptide.

Beyond peptide synthesis, these compounds can serve as valuable intermediates in the synthesis of complex organic molecules and pharmaceutical agents.[1][9]

Experimental Protocols

Synthesis of H-Glu(OtBu)-OH

A common route for the synthesis of H-Glu(OtBu)-OH involves the protection of the γ-carboxyl group of L-glutamic acid as a tert-butyl ester. One reported method involves the reaction of L-glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[10] Another approach starts from a pre-protected glutamic acid derivative, such as (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester, followed by hydrogenolysis to remove the benzyloxycarbonyl (Cbz) group.[11]

Example Protocol: Hydrogenolysis of Z-Glu(OtBu)-OH [11]

-

Dissolve (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester (1 equivalent) in dry methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture overnight at room temperature under a hydrogen atmosphere.

-

Remove the catalyst by filtration through Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Use of H-Glu(OtBu)-OH in Fmoc-SPPS

The following is a generalized protocol for the incorporation of a glutamic acid residue into a peptide sequence on a solid support using Fmoc-Glu(OtBu)-OH.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF (peptide synthesis grade)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

DCM (dichloromethane)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve Fmoc-Glu(OtBu)-OH (e.g., 3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and base (e.g., DIPEA, 2 equivalents to the amino acid).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Deprotection of the OtBu Group

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the OtBu ester.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Wash the peptide-bound resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove residual cleavage reagents.

-

Dry the purified peptide.

Visualizing Experimental Workflows

Figure 1: A simplified workflow for incorporating H-Glu(OtBu)-OH in Fmoc-SPPS.

Figure 2: Core structural and functional difference between this compound and H-Glu(OtBu)-OH.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS:84192-88-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. peptide.com [peptide.com]

- 8. This compound | 84192-88-1 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Ac-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, discusses the selection of coupling reagents, addresses potential side reactions, and offers insights into the synthesis of peptides containing this important building block.

Introduction

This compound is a valuable derivative of glutamic acid for SPPS, particularly for the synthesis of peptides requiring an N-terminal acetyl group and a protected glutamic acid residue. The N-terminal acetyl group can mimic post-translational modifications, enhance peptide stability against enzymatic degradation, or modulate biological activity. The γ-tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide elongation. This protecting group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin.

Key Properties of this compound

| Property | Value |

| CAS Number | 84192-88-1 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound as the first amino acid to a resin with a free amino group.

Materials:

-

Rink amide resin (or other suitable resin with a free amino group)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (for subsequent deprotections if it's not the N-terminal residue)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: N-Terminal Acetylation using this compound

This protocol is for introducing this compound at the N-terminus of a peptide chain already assembled on the resin.

Procedure:

-

Final Fmoc Deprotection: After the coupling of the last amino acid, perform a final Fmoc deprotection using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound: Follow steps 2-5 from Protocol 1 to couple this compound to the N-terminal amino group of the peptide-resin.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the acetylated peptide from the resin and removing the OtBu protecting group.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Peptide Collection and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency and success of the coupling reaction. While direct quantitative comparative data for this compound is limited, the following table provides a qualitative and inferred quantitative comparison based on the performance of these reagents with other challenging amino acids.

| Coupling Reagent | Class | Relative Reactivity | Coupling Time (Typical) | Purity of Crude Peptide (Expected) | Notes |

| HBTU/DIPEA | Aminium Salt | High | 30-60 min | Good to Excellent | A standard and reliable choice for most couplings. |

| HATU/DIPEA | Aminium Salt | Very High | 20-45 min | Excellent | Generally more efficient than HBTU, especially for hindered couplings.[1] |

| DIC/Oxyma | Carbodiimide | Moderate to High | 60-120 min | Good | Cost-effective; the urea byproduct is soluble in DMF. |

| PyBOP/DIPEA | Phosphonium Salt | High | 30-60 min | Good to Excellent | Byproducts are generally less problematic than those from uronium salts. |

Potential Side Reactions and Mitigation Strategies

Incomplete Coupling

-

Cause: Steric hindrance from the N-acetyl group and the bulky OtBu group can slow down the coupling reaction.

-

Mitigation:

-

Use a more reactive coupling reagent like HATU.[1]

-

Increase the coupling time or perform a double coupling.

-

Use microwave-assisted SPPS to enhance reaction kinetics.

-

Pyroglutamate Formation

-

Cause: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or basic conditions.[2][3] This is a concern if this compound is intended to be an internal residue after a subsequent deprotection of the acetyl group (which is not its typical use). For N-terminal this compound, this is not a primary concern as the N-terminus is already capped.

-

Mitigation: Maintain careful pH control during synthesis and purification. The formation is slower at neutral pH.[3]

Racemization

-

Cause: The activation of the carboxylic acid can lead to the abstraction of the α-proton, causing epimerization.

-

Mitigation:

-

Use coupling reagents known to suppress racemization, such as those that form HOAt esters (e.g., HATU).[1]

-

Avoid prolonged pre-activation times.

-

Visualizations

Workflow for SPPS with N-Terminal this compound

Caption: General workflow for solid-phase peptide synthesis incorporating this compound at the N-terminus.

This compound Coupling Reaction

Caption: The coupling reaction of this compound to a peptide-resin.

Deprotection of the OtBu Group

Caption: Acidolytic deprotection of the tert-butyl (OtBu) group from the glutamic acid side chain.

References

Application Notes and Protocols for Ac-Glu(OtBu)-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) in solution-phase peptide synthesis. This reagent is a valuable building block for introducing a permanently N-terminally blocked and side-chain protected glutamic acid residue into a peptide sequence.

The N-terminal acetyl (Ac) group provides a stable cap, preventing further elongation at the N-terminus and mimicking post-translational modifications. The γ-tert-butyl (OtBu) ester protects the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling. This OtBu group is labile to strong acids, allowing for selective deprotection under specific conditions.

Core Principles and Applications

This compound is well-suited for classical solution-phase peptide synthesis, a method often favored for the large-scale production of shorter peptides or peptide fragments. The orthogonal protection strategy, where the N-terminal protecting group is permanent and the side-chain protection is acid-labile, offers precise control over the synthetic route.

Key Applications:

-

Synthesis of N-terminally acetylated peptides: The acetyl group is stable under standard coupling and side-chain deprotection conditions, making this compound an ideal starting material for synthesizing peptides with a terminal N-acetyl moiety.

-

Fragment Condensation: Protected peptide fragments containing Ac-Glu(OtBu) at the N-terminus can be synthesized in solution and subsequently used in larger fragment condensation strategies.

-

Introduction of Glutamic Acid Residues: It serves as a reliable method for incorporating a glutamic acid residue with its side-chain carboxyl group protected during the coupling steps.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reagents, conditions, and expected outcomes for the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Ala-OMe) and the subsequent deprotection of the OtBu group. Please note that these are representative values, and optimization for specific substrates is recommended.

Table 1: Representative Coupling Reaction Parameters

| Parameter | DCC/HOBt Coupling | HATU Coupling |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) |

| Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Stoichiometry (this compound:Amino Ester:Coupling Reagent:Base) | 1.0 : 1.0 : 1.1 : 2.0 | 1.0 : 1.0 : 1.1 : 2.0 |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours | 2-6 hours |

| Typical Yield | 80-95% | 85-98% |

| Typical Purity (after purification) | >95% | >97% |

Table 2: Representative OtBu-Deprotection Parameters

| Parameter | Value |

| Deprotection Reagent | Trifluoroacetic acid (TFA) |

| Scavengers | Water, Triisopropylsilane (TIS) |

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

| Typical Purity (after precipitation) | >90% |

Experimental Protocols

Protocol 1: Dipeptide Synthesis using this compound and DCC/HOBt

This protocol describes the synthesis of Ac-Glu(OtBu)-Ala-OMe.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Neutralization: Dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.

-

Coupling: Slowly add a solution of DCC (1.1 eq) in DCM to the this compound/HOBt mixture. Stir for 15 minutes at 0°C. Add the neutralized H-Ala-OMe solution from step 1 to this mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Protocol 2: Dipeptide Synthesis using this compound and HATU

This protocol offers a faster coupling time compared to the DCC/HOBt method.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Cool the solution to 0°C and add DIPEA (2.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the OtBu Group

This protocol describes the removal of the tert-butyl side-chain protecting group.

Materials:

-

Ac-Glu(OtBu)-Peptide

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature for 1-2 hours.

-

Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.

-

Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers. Dry the final peptide product under high vacuum.

Visualizations

Experimental Workflow

Caption: Solution-phase synthesis workflow.

Logical Relationship of Protecting Groups

Caption: Protecting groups on this compound.

Standard Protocol for Coupling Ac-Glu(OtBu)-OH to Solid-Phase Resins

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis.

Introduction: The incorporation of N-terminally acetylated amino acids, such as N-Acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH), is a critical step in the synthesis of many therapeutic peptides and biomolecules. The acetyl group can enhance stability, modulate biological activity, and mimic natural protein structures. This document provides a detailed protocol for the efficient coupling of this compound to common solid-phase synthesis resins, such as Wang and Rink Amide resins. The protocols outlined below utilize standard coupling reagents and are designed to ensure high coupling efficiency while minimizing side reactions.

Data Presentation: Comparison of Common Coupling Protocols

The selection of an appropriate coupling strategy is crucial for the successful incorporation of this compound. The following table summarizes quantitative data for two standard and effective coupling methods.

| Parameter | Protocol 1: DIC/HOBt | Protocol 2: HBTU/DIPEA |

| Target Resin | Wang Resin | Rink Amide Resin |

| This compound | 1.5 - 4 equivalents | 2 - 5 equivalents |

| Coupling Reagent | N,N'-Diisopropylcarbodiimide (DIC) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| Reagent Equivalents | 1.5 - 4 equivalents | 2 - 5 equivalents |

| Additive | 1-Hydroxybenzotriazole (HOBt) | N/A |

| Additive Equivalents | 1.5 - 4 equivalents | N/A |

| Base | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | N,N-Diisopropylethylamine (DIPEA) |

| Base Equivalents | 0.1 equivalents | 4 - 10 equivalents |

| Solvent | DMF or DCM/DMF (9:1) | DMF or NMP |

| Reaction Time | 2 - 12 hours | 30 - 60 minutes |

| Temperature | Room Temperature | Room Temperature |

Experimental Protocols

The following are detailed methodologies for the coupling of this compound to a resin. These protocols assume a standard solid-phase peptide synthesis (SPPS) setup.

Protocol 1: Coupling of this compound to Wang Resin using DIC/HOBt

This protocol is a classic method for attaching the first amino acid to a hydroxyl-functionalized resin like Wang resin.

Materials:

-

Wang Resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; approximately 10-15 mL per gram of resin) for at least 30 minutes in a peptide synthesis vessel.[1]

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.[1]

-

-

Coupling Reaction:

-

Drain the swelling solvent from the resin.

-

Add the pre-dissolved this compound and HOBt solution to the resin.

-

Add DIC (4 equivalents) to the resin slurry and agitate.[1]

-

Dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.[1]

-

Agitate the mixture at room temperature for 12 hours.[1]

-

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored by taking a small sample of the resin, washing it, and performing a test for free hydroxyl groups.

-

Capping of Unreacted Sites:

-

Washing:

-

Drain the capping solution.

-

Wash the resin sequentially with DMF (3 times), a mixture of DMF/DCM (1:1, v/v) (3 times), and DCM (3 times).[1]

-

-

Drying: Dry the resin under vacuum. The substitution level can be estimated from the weight gain.

Protocol 2: Coupling of this compound to Rink Amide Resin using HBTU/DIPEA

This protocol is suitable for coupling this compound to an amine-functionalized resin, such as a deprotected Rink Amide resin, as the first residue of a peptide amide.

Materials:

-

Fmoc-Rink Amide resin (pre-deprotected)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-